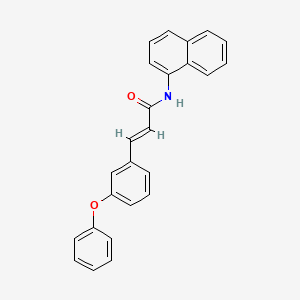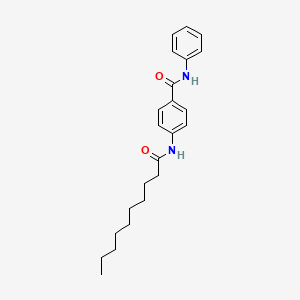![molecular formula C34H30N8O12 B11552003 bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate](/img/structure/B11552003.png)
bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an aldehyde or ketone with a primary amine.
Méthodes De Préparation
The synthesis of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE involves the condensation of 2,4-dinitrophenylhydrazine with substituted benzaldehydes. The reaction typically takes place under acidic or basic conditions, with the choice of solvent and temperature playing a crucial role in the yield and purity of the final product . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process.
Analyse Des Réactions Chimiques
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential use in drug development due to its high physiological activity.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE involves the interaction of its hydrazine group with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE can be compared with other Schiff bases and hydrazine derivatives, such as:
N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine: Similar in structure but with different substituents, leading to variations in properties and applications.
2,4-Dinitrophenylhydrazine: A simpler hydrazine derivative with well-known applications in analytical chemistry.
The uniqueness of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C34H30N8O12 |
|---|---|
Poids moléculaire |
742.6 g/mol |
Nom IUPAC |
bis[4-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl] octanedioate |
InChI |
InChI=1S/C34H30N8O12/c43-33(53-27-13-7-23(8-14-27)21-35-37-29-17-11-25(39(45)46)19-31(29)41(49)50)5-3-1-2-4-6-34(44)54-28-15-9-24(10-16-28)22-36-38-30-18-12-26(40(47)48)20-32(30)42(51)52/h7-22,37-38H,1-6H2/b35-21-,36-22- |
Clé InChI |
QLMPALYJNQAMFE-XEMPJQOTSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)/C=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11551929.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11551945.png)

![2-Ethoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11551956.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11551958.png)

![2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B11551964.png)
![N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11551968.png)
![1,1'-(2,2-Dichloroethene-1,1-diyl)bis[4-(4-nitrophenoxy)benzene]](/img/structure/B11551969.png)
![N-(2,6-diethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11551980.png)
![N,N'-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide](/img/structure/B11551989.png)

![2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol](/img/structure/B11552005.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11552008.png)
